(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal
Description
(2E)-3-(1,3-Dioxaindan-5-yl)prop-2-enal, also known as 3,4-methylenedioxycinnamaldehyde, is a cinnamaldehyde derivative featuring a 1,3-dioxaindan (methylenedioxy) substituent at the 5-position of the aromatic ring. Its IUPAC name reflects the trans-configuration (2E) of the α,β-unsaturated aldehyde moiety. This compound is structurally characterized by a fused 1,3-dioxolane ring, which enhances electron density in the aromatic system and influences its reactivity and biological activity . It has been identified in Piper philippinum and exhibits notable antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
CAS No. |
58095-77-5 |
|---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal typically involves the following steps:
Formation of the 1,3-dioxaindan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propenal group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the propenal group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-dioxaindan-5-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Participating in redox reactions: Influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Substituent Position and Electronic Effects: The methylenedioxy group in the target compound creates a rigid, electron-rich aromatic system, enhancing stability and resonance effects compared to mono-substituted analogs like 4-methoxy or 2-methoxy derivatives . Ortho-substituents (e.g., 2-methoxy or 2-hydroxy) introduce steric hindrance, reducing conjugation efficiency and altering reactivity. For example, 2-methoxycinnamaldehyde (Cassia stearoptene) shows stronger antifungal activity than para-substituted analogs, likely due to improved target binding .
Functional Group Influence :
- The aldehyde group in the target compound confers higher electrophilicity, making it reactive in nucleophilic additions (e.g., Schiff base formation). In contrast, the alcohol derivative (C₁₀H₁₂O₂) is less reactive and serves primarily as a synthetic intermediate .
- Carboxylic acid derivatives (e.g., 3,4-methylenedioxycinnamic acid) exhibit increased polarity and are often utilized in drug design for improved solubility .
Biological Activity :
- The methylenedioxy moiety in the target compound correlates with broad-spectrum antimicrobial activity, surpassing 4-methoxy analogs in potency .
- 2-Hydroxycinnamaldehyde demonstrates unique tyrosinase inhibition, highlighting how hydroxyl groups in the ortho position can modulate enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
